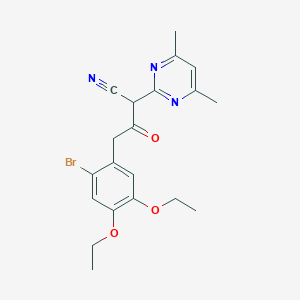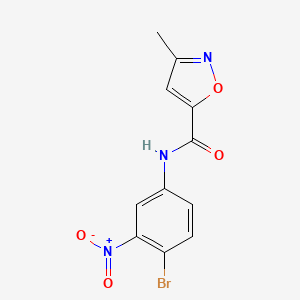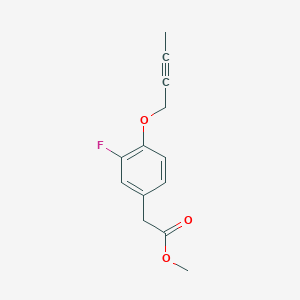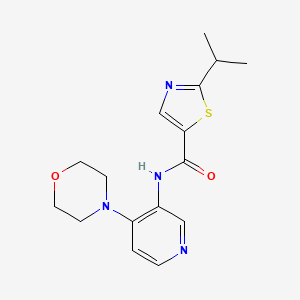![molecular formula C18H17IN4O B7682185 3-[2-[(5-iodoquinazolin-4-yl)amino]ethyl]-N-methylbenzamide](/img/structure/B7682185.png)
3-[2-[(5-iodoquinazolin-4-yl)amino]ethyl]-N-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[2-[(5-iodoquinazolin-4-yl)amino]ethyl]-N-methylbenzamide, also known as IQ-1S, is a small molecule inhibitor that has been widely used in scientific research to study the Wnt signaling pathway. The Wnt signaling pathway plays a crucial role in various biological processes, including embryonic development, tissue regeneration, and cell proliferation. Dysregulation of this pathway has been linked to several diseases, including cancer, osteoporosis, and Alzheimer's disease.
作用機序
The mechanism of action of 3-[2-[(5-iodoquinazolin-4-yl)amino]ethyl]-N-methylbenzamide involves the inhibition of the Wnt/β-catenin pathway. The Wnt signaling pathway is initiated by the binding of Wnt ligands to Frizzled receptors and LRP5/6 co-receptors. This binding leads to the stabilization and accumulation of β-catenin in the cytoplasm, which then translocates to the nucleus and interacts with TCF/LEF transcription factors to activate downstream target genes. 3-[2-[(5-iodoquinazolin-4-yl)amino]ethyl]-N-methylbenzamide inhibits this pathway by preventing the interaction between β-catenin and TCF/LEF transcription factors, leading to the downregulation of downstream target genes.
Biochemical and Physiological Effects:
3-[2-[(5-iodoquinazolin-4-yl)amino]ethyl]-N-methylbenzamide has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that 3-[2-[(5-iodoquinazolin-4-yl)amino]ethyl]-N-methylbenzamide inhibits the proliferation of cancer cells, including colon, breast, and liver cancer cells. It has also been shown to induce differentiation of stem cells into osteoblasts and adipocytes. In vivo studies have demonstrated that 3-[2-[(5-iodoquinazolin-4-yl)amino]ethyl]-N-methylbenzamide can promote bone formation and reduce bone loss in animal models of osteoporosis.
実験室実験の利点と制限
3-[2-[(5-iodoquinazolin-4-yl)amino]ethyl]-N-methylbenzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a high degree of selectivity for the Wnt/β-catenin pathway and does not affect other signaling pathways. However, there are also some limitations to using 3-[2-[(5-iodoquinazolin-4-yl)amino]ethyl]-N-methylbenzamide in lab experiments. It has low solubility in water, which can make it difficult to use in certain assays. It can also have off-target effects at high concentrations, which can lead to non-specific effects.
将来の方向性
There are several future directions for the use of 3-[2-[(5-iodoquinazolin-4-yl)amino]ethyl]-N-methylbenzamide in scientific research. One potential application is in the development of therapeutics for diseases associated with dysregulation of the Wnt signaling pathway, such as cancer and osteoporosis. 3-[2-[(5-iodoquinazolin-4-yl)amino]ethyl]-N-methylbenzamide could also be used to study the role of the Wnt signaling pathway in other biological processes, such as neurogenesis and immune cell function. Further studies are needed to explore the full potential of 3-[2-[(5-iodoquinazolin-4-yl)amino]ethyl]-N-methylbenzamide as a tool for scientific research.
合成法
The synthesis of 3-[2-[(5-iodoquinazolin-4-yl)amino]ethyl]-N-methylbenzamide involves several steps, including the coupling of 5-iodo-4-aminobenzamide with 2-bromoethylamine hydrobromide, followed by the reaction with 2-amino-4-methylquinazoline. The final product is obtained after purification by column chromatography. The purity of the synthesized 3-[2-[(5-iodoquinazolin-4-yl)amino]ethyl]-N-methylbenzamide can be confirmed by NMR and HPLC analysis.
科学的研究の応用
3-[2-[(5-iodoquinazolin-4-yl)amino]ethyl]-N-methylbenzamide has been widely used in scientific research to study the Wnt signaling pathway. It has been shown to inhibit the activity of the Wnt/β-catenin pathway by preventing the interaction between β-catenin and TCF/LEF transcription factors. This inhibition leads to the downregulation of downstream target genes, including c-myc and cyclin D1. 3-[2-[(5-iodoquinazolin-4-yl)amino]ethyl]-N-methylbenzamide has been used in various biological studies, including cancer research, stem cell research, and developmental biology.
特性
IUPAC Name |
3-[2-[(5-iodoquinazolin-4-yl)amino]ethyl]-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17IN4O/c1-20-18(24)13-5-2-4-12(10-13)8-9-21-17-16-14(19)6-3-7-15(16)22-11-23-17/h2-7,10-11H,8-9H2,1H3,(H,20,24)(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQWJNCZQWXLRNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC(=C1)CCNC2=NC=NC3=C2C(=CC=C3)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17IN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-[(5-iodoquinazolin-4-yl)amino]ethyl]-N-methylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl (6R)-4-[(2-cyclopentyl-1,3-thiazol-5-yl)methyl]-6-methylmorpholine-2-carboxylate](/img/structure/B7682116.png)

![N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-methyl-1-(2-phenylethyl)pyrrolidin-3-amine](/img/structure/B7682140.png)
![[5-(3-chloro-4-fluorophenyl)-1H-pyrazol-4-yl]-[(3S)-3-methyl-4-methylsulfonylpiperazin-1-yl]methanone](/img/structure/B7682149.png)
![2-benzyl-N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]morpholine-4-carboxamide](/img/structure/B7682154.png)
![N-[(2,4-difluorophenyl)methyl]-3-imidazol-1-yl-N-methylpropan-1-amine](/img/structure/B7682157.png)
![1-cyclobutyl-N-[4-fluoro-2-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B7682172.png)
![3-[1-(2-Methoxy-6-methylpyrimidin-4-yl)pyrrolidin-2-yl]-5-propan-2-yl-1,2,4-oxadiazole](/img/structure/B7682173.png)

![4-(4-Chlorophenyl)-3-[3-(furan-2-yl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]-1-methylquinolin-2-one](/img/structure/B7682192.png)

![4-(4-Chlorophenyl)-3-[3-(furan-2-yl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]-1-methylquinolin-2-one](/img/structure/B7682201.png)